![molecular formula C18H31NO3 B12579472 N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide](/img/structure/B12579472.png)
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide is a chemical compound with the molecular formula C18H31NO3 and a molecular weight of 309.444 g/mol . It is also known by its synonym, 7-Tetradecenamide, N-[(3S)-tetrahydro-2-oxo-3-furanyl]-, (7Z) . This compound is characterized by the presence of an oxolane ring and a tetradec-7-enamide chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide are not well-documented. it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide can undergo various types of chemical reactions, including:
Oxidation: The oxolane ring can be oxidized to form corresponding oxo derivatives.
Reduction: The double bond in the tetradec-7-enamide chain can be reduced to form saturated derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles (e.g., amines for substitution reactions). The reaction conditions typically involve controlled temperatures and pressures to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of the oxolane ring may yield oxo derivatives, while reduction of the double bond may result in saturated amides.
Aplicaciones Científicas De Investigación
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, although specific details are not available.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing processes.
Comparación Con Compuestos Similares
N-[(3S)-2-Oxooxolan-3-yl]tetradec-7-enamide can be compared with other similar compounds, such as:
N-[(3S)-2-Oxooxolan-3-yl]hexadec-9-enamide: This compound has a similar structure but with a longer hexadec-9-enamide chain.
N-[(3S)-2-Oxooxolan-3-yl]tetradec-9-enamide: This compound differs in the position of the double bond in the tetradec-9-enamide chain.
The uniqueness of this compound lies in its specific structural features, which may confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C18H31NO3 |
|---|---|
Peso molecular |
309.4 g/mol |
Nombre IUPAC |
N-[(3S)-2-oxooxolan-3-yl]tetradec-7-enamide |
InChI |
InChI=1S/C18H31NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)19-16-14-15-22-18(16)21/h7-8,16H,2-6,9-15H2,1H3,(H,19,20)/t16-/m0/s1 |
Clave InChI |
CAUQHAIJBWAQIL-INIZCTEOSA-N |
SMILES isomérico |
CCCCCCC=CCCCCCC(=O)N[C@H]1CCOC1=O |
SMILES canónico |
CCCCCCC=CCCCCCC(=O)NC1CCOC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


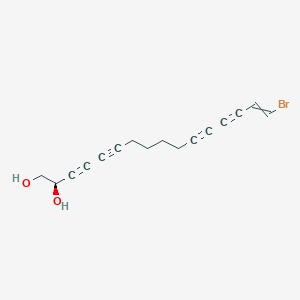
![1H-Pyrazolo[4,3-c]isoquinoline, 3-methyl-5-(2-pyridinyl)-](/img/structure/B12579408.png)
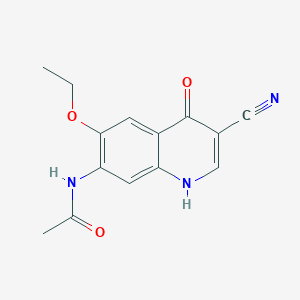

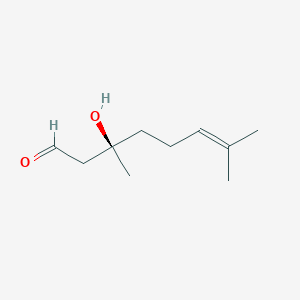
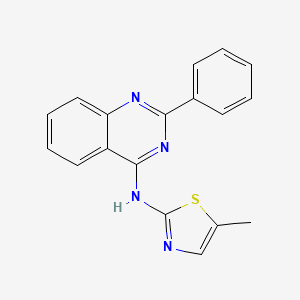
![Benzene, 1,2-bis[2-(2-propynyloxy)ethoxy]-](/img/structure/B12579427.png)

![1lambda~6~-Naphtho[2,1-e][1,2,4]thiadiazine-1,1,3(2H,4H)-trione](/img/structure/B12579437.png)
![4-Methyl-N-{2-[(4-methylphenyl)methoxy]ethyl}benzene-1-sulfonamide](/img/structure/B12579449.png)
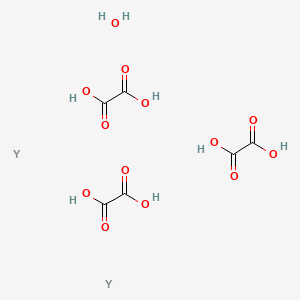

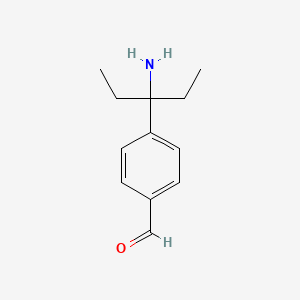
![6-([1,1'-Biphenyl]-4-yl)-3,4-diphenyl-2H-pyran-2-thione](/img/structure/B12579468.png)
